![molecular formula C28H24N2O6 B4758871 diethyl {5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate](/img/structure/B4758871.png)
diethyl {5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate
Übersicht
Beschreibung
Diethyl {5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}malonate is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as DIOM and is synthesized through a specific method that involves the use of various reagents and solvents.
Wirkmechanismus
The exact mechanism of action of DIOM is not fully understood. However, it is believed that DIOM exerts its effects through the inhibition of various enzymes and signaling pathways. DIOM has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, DIOM has been found to inhibit the activity of various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
DIOM has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. DIOM has also been found to have anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines. Additionally, DIOM has been found to have antimicrobial effects by inhibiting the growth of various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
DIOM has several advantages for lab experiments. It is easy to synthesize and has a high purity level, which makes it suitable for various experiments. Additionally, DIOM has shown promising results in various experiments, which makes it a potential candidate for further research. However, there are also limitations to using DIOM in lab experiments. One limitation is that it is a relatively new compound, and its properties and potential applications are not fully understood. Additionally, the exact mechanism of action of DIOM is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on DIOM. One direction is to study its potential applications in treating various types of cancer. Another direction is to study its potential applications in treating inflammatory diseases such as arthritis. Additionally, further research is needed to understand the exact mechanism of action of DIOM and to design experiments to study its effects. Finally, future research should focus on the development of new derivatives of DIOM that have improved properties and potential applications.
Conclusion:
In conclusion, DIOM is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is synthesized through a specific method that involves the use of various reagents and solvents. DIOM has been studied extensively for its anticancer, anti-inflammatory, and antimicrobial properties. It has several advantages for lab experiments, but there are also limitations to using it in experiments. There are several future directions for research on DIOM, including studying its potential applications in treating various diseases and developing new derivatives with improved properties.
Wissenschaftliche Forschungsanwendungen
DIOM has been found to have potential applications in various scientific research fields. It has been studied extensively for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. DIOM has also been studied for its anti-inflammatory properties and has been found to have potential applications in treating inflammatory diseases such as arthritis. Additionally, DIOM has been studied for its antimicrobial properties and has shown promising results in inhibiting the growth of various microorganisms.
Eigenschaften
IUPAC Name |
diethyl 2-[10-(4-methylanilino)-8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-12-yl]propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O6/c1-4-34-27(32)21(28(33)35-5-2)19-14-20(29-16-12-10-15(3)11-13-16)22-23-24(19)30-36-26(23)18-9-7-6-8-17(18)25(22)31/h6-14,21,29H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVHMRJLUUJQEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C2C3=C(C4=CC=CC=C4C2=O)ON=C13)NC5=CC=C(C=C5)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.